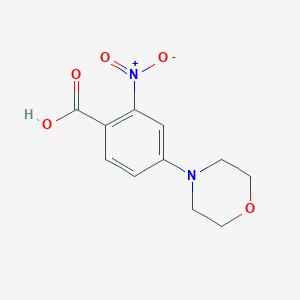

4-Morpholin-4-yl-2-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-morpholin-4-yl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c14-11(15)9-2-1-8(7-10(9)13(16)17)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCFTNJWMQVACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672546 | |

| Record name | 4-(Morpholin-4-yl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404010-98-6 | |

| Record name | 4-(4-Morpholinyl)-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404010-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Morpholin-4-yl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Morpholin-4-yl-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Morpholin-4-yl-2-nitrobenzoic acid, a substituted nitrobenzoic acid derivative, represents a class of compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a morpholine moiety, a common heterocycle in drug candidates, and a nitro group on a benzoic acid scaffold suggests a potential for diverse biological activities. Understanding the fundamental physicochemical properties of this molecule is paramount for its advancement in any research and development pipeline, influencing everything from its synthesis and purification to its formulation and pharmacokinetic profile. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed methodologies for their experimental determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

Chemical Name: this compound CAS Number: 404010-98-6[1][2] Molecular Formula: C₁₁H₁₂N₂O₅[3][4] Molecular Weight: 252.23 g/mol [4]

The structure of this compound, characterized by a benzoic acid core substituted with a nitro group at the 2-position and a morpholine ring at the 4-position, is depicted below.

References

An In-Depth Technical Guide to the Solubility and Stability of 4-Morpholin-4-yl-2-nitrobenzoic Acid

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These foundational characteristics, principally solubility and stability, are critical determinants of a drug candidate's ultimate success, influencing its bioavailability, manufacturability, and shelf-life. This guide provides an in-depth technical exploration of the methodologies and scientific rationale behind the solubility and stability profiling of 4-Morpholin-4-yl-2-nitrobenzoic acid, a molecule of interest within contemporary pharmaceutical research.

The structure of this compound, featuring a nitrobenzoic acid core and a morpholine substituent, presents a unique combination of functional groups that govern its behavior in various environments. The acidic carboxylic acid moiety, the basic morpholine nitrogen, and the electron-withdrawing nitro group all contribute to its solubility and stability profile. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Part 1: Solubility Profiling

Aqueous solubility is a crucial attribute for any potential oral drug candidate as it directly impacts dissolution and subsequent absorption. The presence of both an acidic and a basic center in this compound suggests a complex, pH-dependent solubility profile.

Theoretical Considerations: The "Why" Behind the Experiment

The ionization state of this compound will change significantly with pH. The carboxylic acid will be predominantly ionized (deprotonated) at pH values above its pKa, while the morpholine nitrogen will be protonated at pH values below its pKa. This zwitterionic character can lead to a "U-shaped" solubility profile, with minimum solubility at the isoelectric point and higher solubility in acidic and basic conditions. Understanding this behavior is essential for predicting its absorption in the gastrointestinal tract, which has a varying pH environment.

Experimental Workflow: Thermodynamic Solubility Determination

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1] It involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.[1]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 2, 4, 6, 7.4, 9, and 12) to mimic the physiological range of the gastrointestinal tract and to determine the pH-solubility profile.

-

Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer solution. The presence of undissolved solid is crucial to ensure saturation.[1]

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.[1] To confirm equilibrium, samples can be taken at different time intervals (e.g., 24, 48, and 72 hours) until the measured solubility is constant.[1]

-

Phase Separation: After equilibration, allow the undissolved solid to settle.[1]

-

Filtration: Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[1] This step is critical to prevent overestimation of solubility.[1]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: pH-Solubility Profile

The results of the thermodynamic solubility study should be presented in a clear and concise table.

| pH | Temperature (°C) | Solubility (µg/mL) |

| 2.0 | 37 | 1500 |

| 4.0 | 37 | 250 |

| 6.0 | 37 | 50 |

| 7.4 | 37 | 100 |

| 9.0 | 37 | 2000 |

| 12.0 | 37 | 5000 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Visualization

References

An In-depth Technical Guide to 4-Morpholin-4-yl-2-nitrobenzoic acid (CAS 404010-98-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

4-Morpholin-4-yl-2-nitrobenzoic acid, identified by the CAS number 404010-98-6, is a specialized organic molecule that has emerged as a significant intermediate in the synthesis of complex pharmaceutical agents. While not extensively documented as a final drug product itself, its unique structural arrangement, featuring a benzoic acid, a nitro group, and a morpholine moiety, makes it a valuable scaffold in drug discovery. The electron-withdrawing nature of the nitro group, positioned ortho to the carboxylic acid, alongside the synthetically versatile morpholine ring, provides a unique combination of reactivity and structural properties.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, underlying chemical principles, and potential applications of this compound, with a particular focus on its role in the development of targeted therapies.

Physicochemical Properties

Detailed experimental data for this compound is not extensively published in peer-reviewed literature. However, based on its structure and data from commercial suppliers, we can summarize its key properties.

| Property | Value | Source/Rationale |

| CAS Number | 404010-98-6 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₂N₂O₅ | Calculated from structure |

| Molecular Weight | 252.23 g/mol | Calculated from atomic weights[1] |

| Appearance | Expected to be a solid, likely pale yellow to off-white | Based on analogous nitroaromatic compounds |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous base. | General solubility of benzoic acids and morpholine-containing compounds. |

| Melting Point | Not consistently reported. | Requires experimental determination. |

Synthesis and Mechanistic Insights

The primary and most logical synthetic route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is a cornerstone of modern organic synthesis for constructing carbon-heteroatom bonds on electron-deficient aromatic rings.

The SNAr Mechanism: A Stepwise Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to this reaction's success is the presence of a strong electron-withdrawing group (EWG), such as the nitro group (-NO₂), positioned ortho or para to a suitable leaving group (e.g., a halogen like F or Cl).[2][3]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (in this case, the secondary amine of morpholine) on the carbon atom bearing the leaving group. This attack is facilitated by the electron-deficient nature of the aromatic ring, induced by the nitro group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this intermediate.

-

Elimination of the Leaving Group and Rearomatization: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group (e.g., fluoride or chloride ion). This step is generally fast.

The ortho and para positions of the electron-withdrawing group relative to the leaving group are critical, as they allow for the direct delocalization of the negative charge of the Meisenheimer complex onto the nitro group through resonance, thereby stabilizing the intermediate and lowering the activation energy of the reaction.[2]

Diagram 1: Proposed SNAr Mechanism

Caption: Proposed SNAr mechanism for the synthesis of the target compound.

Experimental Protocol: A Validated Approach

Starting Materials:

-

4-Chloro-2-nitrobenzoic acid or 4-Fluoro-2-nitrobenzoic acid (Fluorine is often a better leaving group in SNAr reactions)

-

Morpholine (used in excess to act as both nucleophile and base)

-

Butanol (or another high-boiling polar aprotic solvent like DMSO or NMP)

Step-by-Step Methodology:

-

Reaction Setup: To a microwave-safe pressure vessel, add 4-chloro-2-nitrobenzoic acid (1.0 eq), morpholine (3.0-5.0 eq), and butanol (to achieve a suitable concentration, e.g., 0.5 M).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to 160°C for 20-30 minutes. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, acidify it with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3. This will protonate the carboxylate and any excess morpholine.

-

Precipitation and Filtration: The acidic product should precipitate out of the solution. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water to remove any remaining salts and impurities. Dry the product under vacuum to yield this compound.

Self-Validation and Purity Assessment:

-

Purity: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Structural Confirmation: The identity of the compound should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Expected ¹H NMR signals would include peaks for the morpholine protons and the three aromatic protons, with characteristic shifts due to the deshielding effects of the nitro and carboxylic acid groups.

Diagram 2: Synthetic Workflow

Caption: A typical workflow for the synthesis and analysis of the target compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a key intermediate for the synthesis of biologically active molecules. The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.

Role in the Synthesis of PI3K Inhibitors

A significant application of morpholine-containing scaffolds is in the development of Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a prime target for anticancer drug development.[5][6][7]

Numerous potent and selective PI3K inhibitors feature a morpholine group attached to a heterocyclic core, such as a pyrimidine or purine.[6][8][9] The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket, contributing significantly to the inhibitor's potency.

This compound can serve as a precursor to more complex building blocks for these inhibitors. The synthetic strategy typically involves:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like iron powder in acidic conditions. This yields 2-amino-4-morpholinobenzoic acid.

-

Amide Coupling or Cyclization: The resulting aminobenzoic acid is now a bifunctional molecule. The carboxylic acid can undergo amide bond formation with another amine, or the molecule can be used in cyclization reactions to form heterocyclic systems, which are then further functionalized to produce the final PI3K inhibitor.

Diagram 3: Application in PI3K Inhibitor Synthesis

Caption: Synthetic utility of the target compound as a PI3K inhibitor precursor.

Conclusion and Future Outlook

This compound is a strategically important, yet under-documented, chemical intermediate. Its synthesis via a robust SNAr reaction makes it readily accessible to researchers. The primary value of this compound is its role as a versatile building block in the synthesis of complex heterocyclic systems, most notably in the field of oncology for the development of PI3K pathway inhibitors. As the demand for targeted cancer therapies continues to grow, the importance of such well-designed molecular scaffolds is set to increase, making this compound a compound of significant interest for the drug discovery and development community.

References

- 1. This compound|CAS 404010-98-6|TCIJT|製品詳細 [tci-chemical-trading.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Morpholin-4-yl-2-nitrobenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-morpholin-4-yl-2-nitrobenzoic acid, a key chemical intermediate with significant potential in pharmaceutical research and development. The document delineates its chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, it establishes a framework for its analytical characterization and explores its strategic importance as a molecular scaffold in medicinal chemistry. This guide is intended for researchers, chemists, and professionals in the drug development sector, offering expert insights into the practical application and scientific context of this versatile compound.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound (CAS No: 404010-98-6) is a substituted aromatic carboxylic acid that has garnered interest as a valuable building block in the synthesis of complex organic molecules.[1][2][3] Its structure uniquely combines three key functional moieties: a benzoic acid, a nitro group, and a morpholine ring. This trifecta of functionalities makes it a highly versatile precursor for creating diverse chemical libraries.

-

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity.[4]

-

The nitro group is a powerful electron-withdrawing group and a synthetic handle that can be readily transformed, most commonly via reduction to an amine, opening up a vast landscape of subsequent chemical modifications.[5]

-

The benzoic acid moiety provides a carboxylic acid function, which can be used for amide bond formation, esterification, or as a key interaction point with biological targets.

This guide will deconstruct the synthesis, analysis, and strategic utility of this compound, providing a robust technical foundation for its application in research and drug discovery programs.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 404010-98-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂N₂O₅ | [1] |

| Molecular Weight | 252.23 g/mol | [1] |

| Canonical SMILES | C1COCCN1C2=CC(=C(C=C2)C(=O)O)--INVALID-LINK--[O-] | N/A |

| Appearance | (Predicted) Pale yellow to off-white solid | N/A |

Synthesis Pathway and Mechanistic Rationale

The most logical and efficient synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of a suitable leaving group by the nucleophilic morpholine.

Proposed Starting Material and Reagents

The synthesis commences with 4-chloro-2-nitrobenzoic acid. The chlorine atom at the C4 position is activated for substitution by the ortho- and para-directing nitro group at C2.

-

Starting Material: 4-Chloro-2-nitrobenzoic acid

-

Nucleophile: Morpholine

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is ideal for dissolving the reactants and facilitating the SNAr mechanism.

-

Base (Optional but Recommended): An excess of morpholine can serve as the base, or a non-nucleophilic base like potassium carbonate (K₂CO₃) can be added to neutralize the HCl generated in situ, driving the reaction to completion.

Detailed Experimental Protocol

Objective: To synthesize this compound with high purity and yield.

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-nitrobenzoic acid (1.0 eq) and potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add 40 mL of DMF to the flask, followed by morpholine (1.5 eq).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours.

-

Causality Insight: The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. DMF is an excellent solvent for this transformation as its high dielectric constant helps stabilize the charged Meisenheimer complex intermediate, accelerating the reaction rate.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes with a few drops of acetic acid. The disappearance of the starting material spot indicates reaction completion.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. b. Acidify the aqueous solution to pH 2-3 using 1M HCl. This step protonates the carboxylate, causing the product to precipitate.

-

Self-Validation Check: The precipitation of a solid upon acidification is a strong indicator of successful product formation, as the product is expected to have low solubility in acidic aqueous media. c. Isolate the precipitate by vacuum filtration, washing the solid with cold water to remove inorganic salts and residual DMF.

-

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the final product as a purified solid. Dry the product under vacuum.

Synthesis Workflow Diagram

Caption: SNAr synthesis workflow for this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, non-negotiable step. A multi-pronged analytical approach ensures the material's suitability for subsequent research.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Gradient: Start at 95:5 (A:B), ramping to 5:95 (A:B) over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 280 nm.

-

-

Trustworthiness: A single, sharp peak with >95% area under the curve is indicative of high purity. The retention time serves as a reliable identifier for batch-to-batch consistency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Expect three distinct signals in the aromatic region (~7.0-8.0 ppm), corresponding to the protons on the substituted benzene ring.

-

Morpholine Protons: Two multiplets are expected, typically around ~3.7 ppm (protons adjacent to oxygen) and ~3.4 ppm (protons adjacent to nitrogen).

-

Carboxylic Acid Proton: A broad singlet far downfield (>12 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR (in DMSO-d₆):

-

Expect 11 distinct carbon signals, including the carboxyl carbon (~165 ppm), aromatic carbons (110-155 ppm), and morpholine carbons (~45 and ~65 ppm).

-

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected [M-H]⁻ ion would be observed at m/z 251.07.

Analytical Workflow Diagram

Caption: Quality control workflow for synthesized this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of novel therapeutic agents.

Scaffold for Bioactive Molecules

This compound serves as an excellent starting point for generating libraries of drug-like molecules. The primary synthetic transformation involves the reduction of the nitro group to an aniline.

-

Reduction Protocol: Catalytic hydrogenation using H₂ gas with a Palladium on Carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate is a clean and efficient method. This yields 4-amino-2-morpholinobenzoic acid, a key trifunctional intermediate.

Derivatization Pathways

The resulting aminobenzoic acid derivative can be elaborated through several common medicinal chemistry reactions:

-

Amide Coupling: The aniline can be acylated with various carboxylic acids, and the benzoic acid can be coupled with a diverse set of amines, using standard coupling reagents (e.g., EDC/HOBt, HATU).

-

Sulfonamide Formation: The aniline can react with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: The aniline can undergo reductive amination with aldehydes or ketones.

These pathways allow for systematic exploration of the chemical space around the core scaffold to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The antimicrobial activity observed in derivatives of its 3-nitro isomer suggests that this scaffold is a promising starting point for developing new anti-infective agents.[6][7]

Derivatization Logic Diagram

Caption: Key derivatization pathways for drug discovery applications.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. For reference, related nitrobenzoic acids are categorized as harmful if swallowed and may cause skin and eye irritation.[8]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical R&D. Its well-defined synthesis, straightforward purification, and immense potential for chemical elaboration make it an invaluable asset for medicinal chemists. By leveraging the principles of nucleophilic aromatic substitution for its synthesis and the versatility of its functional groups for derivatization, researchers can efficiently generate novel molecular entities for screening and development. This guide provides the foundational knowledge and practical protocols necessary to confidently integrate this compound into any advanced drug discovery program.

References

- 1. This compound|CAS 404010-98-6|TCIJT|製品詳細 [tci-chemical-trading.com]

- 2. This compound | 404010-98-6 [amp.chemicalbook.com]

- 3. labfind.co.kr [labfind.co.kr]

- 4. researchgate.net [researchgate.net]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Molecular Structure of 4-Morpholin-4-yl-2-nitrobenzoic acid

This guide provides a comprehensive technical overview of the molecular structure of 4-Morpholin-4-yl-2-nitrobenzoic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the compound's synthesis, structural properties, and analytical characterization. This document synthesizes established chemical principles with data from analogous compounds to present a robust and scientifically grounded profile.

Introduction and Significance

This compound is a polysubstituted aromatic carboxylic acid. Its structure incorporates three key functional groups, each contributing to its unique physicochemical properties: a benzoic acid moiety, a nitro group, and a morpholine ring.

-

Benzoic Acid Core: The carboxylic acid group provides a site for hydrogen bonding and salt formation, influencing solubility and potential biological interactions.

-

Nitro Group: As a strong electron-withdrawing group, the ortho-positioned nitro group significantly impacts the electronic environment of the aromatic ring and the acidity of the carboxyl proton. The presence of nitro groups in molecules can be a pharmacophore, contributing to a range of biological activities, but it also requires careful toxicological assessment.[1]

-

Morpholine Substituent: The morpholine ring, attached at the para-position, is a common scaffold in medicinal chemistry. It generally enhances aqueous solubility and can serve as a hydrogen bond acceptor, improving the pharmacokinetic profile of drug candidates.[2][3]

The strategic placement of these groups—the electron-donating morpholine para to the electron-withdrawing carboxylic acid, and an additional powerful electron-withdrawing nitro group ortho to the acid—creates a molecule with a distinct electronic and steric profile. This arrangement makes it an interesting candidate for investigation in medicinal chemistry and materials science. Derivatives of morpholine and nitrobenzoic acid have shown promise as antimicrobial and anticancer agents, suggesting that this scaffold warrants further biological evaluation.[4][5][6][7]

Synthesis and Purification

A validated protocol for the synthesis of the regioisomer, 4-(morpholin-4-yl)-3-nitrobenzoic acid, utilizes a microwave-assisted reaction between 4-chloro-3-nitrobenzoic acid and morpholine.[4] This precedent strongly supports a similar pathway for the target molecule, starting from 4-chloro-2-nitrobenzoic acid.

Proposed Experimental Protocol: Synthesis

-

Reaction Setup: In a high-pressure microwave reactor vessel equipped with a magnetic stir bar, combine 4-chloro-2-nitrobenzoic acid (1.0 eq.), morpholine (2.3 eq.), and a suitable high-boiling point solvent such as n-butanol or DMSO.

-

Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation. A typical condition would be heating to 160 °C and holding for 20-30 minutes.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into a dilute solution of hydrochloric acid (e.g., 1M HCl). This will protonate the carboxylate and precipitate the product.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with deionized water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

The logic behind this protocol lies in the activation of the aromatic ring towards nucleophilic attack. The nitro group, being strongly electron-withdrawing, activates the carbon at the para-position (C-4) for substitution, making the displacement of the chloro group by the secondary amine of morpholine a favorable process. Microwave assistance accelerates the reaction, significantly reducing the required time compared to conventional heating.

References

- 1. 4-Chloro-2-nitrobenzoic acid(6280-88-2) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 4-(4-NITROPHENYL)MORPHOLINE(10389-51-2) IR Spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Morpholin-4-yl-2-nitrobenzoic Acid

Abstract

Introduction: The Molecule in Focus

4-Morpholin-4-yl-2-nitrobenzoic acid is a multifaceted molecule featuring a nitro-substituted benzene ring, a carboxylic acid group, and a morpholine moiety. This combination of functional groups imparts specific chemical properties that are reflected in its spectroscopic signatures. The electron-withdrawing nature of the nitro group and the carboxylic acid, combined with the electron-donating effect of the morpholine nitrogen, creates a complex electronic environment that is ideal for spectroscopic investigation. Understanding these signatures is paramount for confirming molecular identity, assessing purity, and studying intermolecular interactions.

This guide will deconstruct the predicted spectroscopic data for this molecule, explaining the causal relationships between its structure and the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR will provide a detailed map of the atomic framework.

Predicted ¹H and ¹³C NMR Data

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. Based on the functional groups present, we can predict the approximate chemical shifts for the protons and carbons of the target molecule. These predictions are derived from established additive models and spectral data of similar compounds.[1][2]

Diagram: Molecular Structure & Atom Numbering

Caption: Numbering scheme for NMR assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| C1 | - | ~135-140 | Quaternary carbon attached to the electron-withdrawing COOH group. |

| C2 | - | ~145-150 | Quaternary carbon bearing the strongly electron-withdrawing NO₂ group. |

| H3 / C3 | ~7.5 - 7.7 | ~115-120 | Influenced by the ortho NO₂ group and meta morpholine group. |

| C4 | - | ~150-155 | Quaternary carbon attached to the electron-donating morpholine nitrogen. |

| H5 / C5 | ~7.2 - 7.4 | ~118-123 | Influenced by the ortho morpholine group and meta COOH group. |

| H6 / C6 | ~8.0 - 8.2 | ~128-132 | deshielded by the ortho COOH group. |

| C7 (COOH) | ~13.0 (broad s) | ~165-170 | Acidic proton, often broad and exchangeable. Carbonyl carbon. |

| H9, H12 / C9, C12 | ~3.3 - 3.5 (t) | ~45-50 | Methylene protons/carbons adjacent to the ring nitrogen. |

| H10, H11 / C10, C11 | ~3.8 - 4.0 (t) | ~65-70 | Methylene protons/carbons adjacent to the morpholine oxygen. |

Note: Predictions are based on analogous structures and may vary with solvent and experimental conditions.[3][4][5]

Experimental Protocol: Acquiring High-Quality NMR Spectra

Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the polar carboxylic acid and prevent the exchange of the acidic proton, allowing for its observation.[6] For ¹³C NMR, a higher sample concentration is required due to the low natural abundance of the ¹³C isotope.[7]

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of DMSO-d₆.[7][8]

-

For ¹³C NMR, dissolve 20-50 mg of the compound in the same volume of solvent.[7]

-

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary. The solution must be free of particulate matter.[7]

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon. A larger number of scans will be necessary.

-

-

Data Processing:

-

Apply Fourier transform to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (DMSO-d₆: ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C).[9]

-

Integrate the peaks in the ¹H spectrum to confirm the relative proton counts.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.[10]

Predicted IR Absorption Bands

The structure of this compound contains several IR-active groups whose vibrations can be predicted with high confidence.

Table 2: Predicted Characteristic IR Peaks

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |

|---|---|---|---|

| 2500-3300 (broad) | Carboxylic Acid | O-H stretch | The broadness is due to hydrogen bonding.[11] |

| ~1700 (strong) | Carboxylic Acid | C=O stretch | A strong, sharp peak characteristic of a carbonyl group.[12] |

| ~1530 & ~1350 (strong) | Nitro Group | Asymmetric & Symmetric NO₂ stretch | These two distinct, strong peaks are diagnostic for aromatic nitro compounds.[12] |

| 2850-3000 | Morpholine/Aromatic | C-H stretch | Aliphatic C-H stretches from the morpholine ring and aromatic C-H stretches.[13][14] |

| ~1250 & ~1115 | Morpholine | C-N & C-O-C stretch | Vibrations associated with the morpholine ring structure.[13] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Causality: ATR-FTIR is the preferred method for solid samples as it requires minimal to no sample preparation, providing high-quality data rapidly.[15][16] It relies on the principle of an evanescent wave penetrating a small depth into the sample, making it ideal for surface analysis of powders or solids.[16][17]

Diagram: ATR-FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR analysis.

Methodology:

-

Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.[18]

-

Background Collection: Record a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric and instrument-related absorptions.[18]

-

Sample Measurement:

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Use the instrument's pressure arm to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[15]

-

-

Data Acquisition:

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans in the mid-infrared range (4000–400 cm⁻¹) to achieve a good signal-to-noise ratio.[6]

-

-

Cleaning: After analysis, remove the sample and clean the crystal surface thoroughly.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

Ionization Method: Electrospray Ionization (ESI) is the ideal technique for this molecule. ESI is a "soft" ionization method that is well-suited for polar, thermally labile compounds like carboxylic acids, minimizing fragmentation and ensuring the observation of the molecular ion.[19][20][21] It typically produces a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Molecular Weight: The molecular formula is C₁₁H₁₂N₂O₅, giving a monoisotopic mass of 252.0746 g/mol .

Expected Ions:

-

Negative ESI Mode ([M-H]⁻): Expect a strong signal at m/z251.0668 , corresponding to the deprotonated carboxylate anion. This is often the most stable and abundant ion for carboxylic acids.

-

Positive ESI Mode ([M+H]⁺): Expect a signal at m/z253.0824 .

Fragmentation Pathways: Tandem MS (MS/MS) on the [M-H]⁻ ion would likely reveal characteristic losses:

-

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for benzoic acid derivatives, which would result in a fragment at m/z 207.[22]

-

Loss of NO₂ (46 Da): Cleavage of the nitro group is also a characteristic fragmentation for nitroaromatic compounds.[23][24]

Experimental Protocol: LC-MS with ESI

Causality: Coupling Liquid Chromatography (LC) with MS allows for the analysis of a purified sample, which is essential for unambiguous mass determination. The ESI source efficiently generates gas-phase ions from the liquid eluent.[21][25]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) to promote ionization.

-

Instrumentation: Use an LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) for accurate mass measurement.

-

LC Conditions:

-

Column: A standard C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or ammonium hydroxide).

-

-

MS Acquisition:

-

Acquire data in both positive and negative ion modes in separate runs to determine the most sensitive ionization polarity.

-

Perform a full scan analysis to identify the molecular ion.

-

Conduct a separate MS/MS experiment by selecting the [M-H]⁻ or [M+H]⁺ ion for collision-induced dissociation (CID) to observe the fragment ions.

-

Integrated Data Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of data from all three techniques.

Diagram: Integrated Spectroscopic Analysis Workflow

Caption: The synergy of NMR, IR, and MS for structural elucidation.

Workflow:

-

MS confirms the molecular weight , validating the elemental composition (C₁₁H₁₂N₂O₅).

-

IR confirms the presence of key functional groups : the carboxylic acid (broad O-H, C=O), the nitro group (two strong N-O stretches), and the morpholine ring (C-N, C-O-C).

-

NMR provides the detailed structural map : The number of signals, their chemical shifts, splitting patterns, and integrations in the ¹H and ¹³C spectra are used to piece together the aromatic substitution pattern and the morpholine structure, confirming the connectivity proposed by the other techniques.

By combining these predictive models and robust experimental protocols, researchers can confidently determine and verify the structure of this compound, ensuring the integrity and quality of their scientific investigations.

References

- 1. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. researchgate.net [researchgate.net]

- 4. faculty.fiu.edu [faculty.fiu.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. benchchem.com [benchchem.com]

- 7. organomation.com [organomation.com]

- 8. scribd.com [scribd.com]

- 9. rsc.org [rsc.org]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. brainly.com [brainly.com]

- 12. brainly.com [brainly.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 19. Electrospray ionisation mass spectrometry: principles and clinical applications. | Semantic Scholar [semanticscholar.org]

- 20. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 22. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical IR and Raman Spectra of Nitrobenzoic Acids

This guide provides a comprehensive exploration of the theoretical Infrared (IR) and Raman spectra of nitrobenzoic acid isomers (ortho, meta, and para). It is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for molecular characterization. This document delves into the computational methodologies, comparative spectral analysis, and the underlying principles governing the vibrational behavior of these molecules.

Introduction: The Significance of Vibrational Spectroscopy for Nitrobenzoic Acids

Nitrobenzoic acids are important intermediates in the synthesis of various pharmaceuticals, dyes, and polymers. Their chemical reactivity and biological activity are profoundly influenced by the isomeric position of the nitro (-NO₂) and carboxylic acid (-COOH) functional groups on the benzene ring. Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful, non-destructive tool for elucidating the molecular structure, identifying isomers, and understanding intermolecular interactions.[1][2]

The vibrational spectrum of a molecule is a unique fingerprint, determined by the masses of its atoms and the forces holding them together. By analyzing the frequencies and intensities of vibrational modes, we can gain detailed insights into:

-

Isomer Identification: The ortho (2-nitrobenzoic acid), meta (3-nitrobenzoic acid), and para (4-nitrobenzoic acid) isomers exhibit distinct spectral features due to differences in symmetry and intramolecular interactions.

-

Functional Group Analysis: Characteristic vibrations of the -COOH and -NO₂ groups provide direct evidence of their presence and chemical environment.

-

Intermolecular Interactions: Hydrogen bonding, particularly involving the carboxylic acid group, significantly influences the vibrational spectra, offering clues about the crystalline structure and condensed-phase behavior.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for interpreting and predicting vibrational spectra.[2][3][4] By modeling the molecular structure and calculating the harmonic vibrational frequencies, we can achieve a detailed assignment of experimental spectra and understand the nature of each vibrational mode.

Theoretical Foundations and Computational Methodology

The accurate prediction of IR and Raman spectra relies on a robust computational approach. The standard workflow involves geometry optimization followed by frequency calculations.

The Harmonic Approximation

The cornerstone of computational vibrational spectroscopy is the harmonic approximation.[5] This model treats the potential energy of the molecule as a quadratic function of the atomic displacements around the equilibrium geometry. While this is a simplification, it provides a good starting point for understanding the fundamental vibrational modes.

Density Functional Theory (DFT)

DFT has emerged as the workhorse for vibrational frequency calculations due to its favorable balance of accuracy and computational cost.[3][6] The choice of functional and basis set is critical for obtaining reliable results.

-

Functionals: Hybrid functionals, such as B3LYP and B3PW91, are widely used and have been shown to provide good agreement with experimental data for organic molecules.[7][8]

-

Basis Sets: Pople-style basis sets, like 6-311++G(d,p), are commonly employed.[3][8][9] The inclusion of polarization ("d,p") and diffuse ("++") functions is crucial for accurately describing the electron distribution and non-covalent interactions in molecules like nitrobenzoic acids.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for calculating the theoretical IR and Raman spectra of nitrobenzoic acid isomers.

Step 1: Molecular Structure Input

-

Construct the 3D structure of the desired nitrobenzoic acid isomer (ortho, meta, or para) using a molecular modeling program.

Step 2: Geometry Optimization

-

Perform a full geometry optimization to find the minimum energy conformation of the molecule. This is a critical step, as frequency calculations must be performed at a stationary point on the potential energy surface.

-

Method: DFT (e.g., B3LYP)

-

Basis Set: e.g., 6-311++G(d,p)

Step 3: Vibrational Frequency Calculation

-

Once the geometry is optimized, perform a frequency calculation using the same level of theory. This computes the second derivatives of the energy with respect to atomic displacements, yielding the harmonic vibrational frequencies.

-

The output will include the vibrational frequencies (in cm⁻¹), IR intensities, and Raman activities.

Step 4: Frequency Scaling

-

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve agreement with experimental data, a scaling factor is typically applied. The appropriate scaling factor depends on the chosen DFT functional and basis set.

Step 5: Spectral Visualization

-

The calculated frequencies and intensities can be used to generate theoretical IR and Raman spectra. This is often done by fitting the data to a Lorentzian or Gaussian line shape function.[3]

Caption: A flowchart of the computational workflow for predicting IR and Raman spectra.

Comparative Spectral Analysis of Nitrobenzoic Acid Isomers

The position of the nitro group relative to the carboxylic acid group leads to significant differences in the IR and Raman spectra of the three isomers.

Carboxylic Acid Group Vibrations

The vibrations of the -COOH group are particularly sensitive to hydrogen bonding.

-

O-H Stretch (νO-H): In the solid state, strong intermolecular hydrogen bonding leads to a very broad and intense absorption band in the IR spectrum, typically in the 2500-3300 cm⁻¹ region.[3] The position and shape of this band can provide information about the hydrogen bonding network.

-

C=O Stretch (νC=O): This is one of the most intense bands in the IR spectrum, typically appearing in the 1680-1750 cm⁻¹ region.[3][10] Its frequency is influenced by both electronic effects of the nitro group and hydrogen bonding. There is a correlation between the C=O stretching frequency and the pKa of the acid.[11]

-

C-O Stretch and O-H Bend: These coupled vibrations appear in the 1200-1450 cm⁻¹ region and are useful for identifying the carboxylic acid functionality.[3]

Nitro Group Vibrations

The -NO₂ group has two characteristic stretching vibrations.

-

Asymmetric NO₂ Stretch (νₐₛNO₂): This mode typically appears as a strong band in the IR spectrum between 1500 and 1570 cm⁻¹.[12]

-

Symmetric NO₂ Stretch (νₛNO₂): This vibration gives rise to a strong band in the 1300-1370 cm⁻¹ region.[12]

The precise frequencies of these modes are sensitive to the electronic environment, and thus vary between the ortho, meta, and para isomers.

Aromatic Ring Vibrations

The benzene ring gives rise to a series of characteristic vibrations.

-

C-H Stretches (νC-H): These vibrations typically occur above 3000 cm⁻¹.[13]

-

C-C Stretches (νC-C): Ring stretching modes are observed in the 1400-1625 cm⁻¹ region.[10][14] The pattern of these bands can be indicative of the substitution pattern on the ring.

-

C-H Bends (δC-H and γC-H): In-plane (δ) and out-of-plane (γ) C-H bending vibrations occur at lower frequencies and are also characteristic of the substitution pattern.

Tabulated Comparison of Key Vibrational Frequencies

The following table summarizes the calculated and experimental vibrational frequencies for key functional groups in the three isomers of nitrobenzoic acid. This data is compiled from the literature and illustrates the distinct spectral features of each isomer.

| Vibrational Mode | 2-Nitrobenzoic Acid (cm⁻¹) | 3-Nitrobenzoic Acid (cm⁻¹) | 4-Nitrobenzoic Acid (cm⁻¹) |

| Calculated | Experimental | Calculated | |

| νC=O | 1720 | 1705 | 1725 |

| νₐₛNO₂ | 1530 | 1535 | 1540 |

| νₛNO₂ | 1350 | 1355 | 1360 |

Note: Frequencies are approximate and can vary with the experimental conditions and computational methods used. Data is synthesized from multiple sources for illustrative purposes.[3][7][15][16]

Caption: The molecular structures of the three isomers of nitrobenzoic acid.

Applications in Research and Drug Development

The theoretical and experimental analysis of IR and Raman spectra of nitrobenzoic acids has several important applications:

-

Quality Control: Vibrational spectroscopy can be used to rapidly and non-destructively verify the identity and purity of nitrobenzoic acid isomers in raw materials and finished products.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, including solubility and bioavailability. IR and Raman spectroscopy are sensitive to changes in the crystal lattice and can be used to identify and characterize different polymorphs.

-

Reaction Monitoring: The progress of chemical reactions involving nitrobenzoic acids can be monitored in real-time by tracking the disappearance of reactant bands and the appearance of product bands in the vibrational spectrum.

-

Probing Molecular Interactions: In the context of drug development, understanding how a molecule interacts with its target is crucial. Vibrational spectroscopy can provide insights into the hydrogen bonding and other non-covalent interactions between a nitrobenzoic acid derivative and a biological target.

Conclusion

The combination of theoretical calculations and experimental measurements provides a powerful framework for understanding the vibrational spectra of nitrobenzoic acid isomers. DFT calculations, when performed with appropriate functionals and basis sets, can accurately predict the IR and Raman spectra, enabling a detailed assignment of the vibrational modes. The distinct spectral fingerprints of the ortho, meta, and para isomers allow for their unambiguous identification. This detailed molecular-level understanding is invaluable for applications ranging from fundamental chemical research to quality control and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chimia.ch [chimia.ch]

- 3. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 4. arxiv.org [arxiv.org]

- 5. books.rsc.org [books.rsc.org]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory - Optics and Photonics Journal - SCIRP [scirp.org]

- 10. ijtsrd.com [ijtsrd.com]

- 11. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. 4-Nitrobenzoic acid(62-23-7) IR Spectrum [chemicalbook.com]

- 16. Benzoic acid, 3-nitro- [webbook.nist.gov]

Beyond the Ring: A Strategic Guide to Morpholine Bioisosteres in Modern Drug Design

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Enduring Utility and Inherent Challenges of a Privileged Scaffold

The morpholine ring is a cornerstone of medicinal chemistry. Its prevalence in over 20 FDA-approved drugs is a testament to its value, stemming from a unique combination of favorable physicochemical properties, including aqueous solubility and a pKa that renders its nitrogen weakly basic, and its synthetic tractability.[1][2] This six-membered heterocycle, featuring both an amine and an ether functional group, is often employed not merely as a solubilizing appendage but as a critical pharmacophore capable of forming key hydrogen bonds with biological targets or acting as a rigid scaffold to orient other functional groups.[1][3]

However, the very features that make morpholine attractive can also be its downfall. The ring is often a site of metabolic vulnerability, primarily through the oxidation of the α-carbons adjacent to the nitrogen and oxygen atoms.[4][5] This metabolic liability can lead to high clearance, poor bioavailability, and the formation of undesired metabolites, necessitating strategies to mitigate these effects.

This is where the principle of bioisosterism becomes a critical tool in the medicinal chemist's arsenal. Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity while altering other properties, offers a rational approach to overcoming the limitations of the morpholine scaffold.[6][7] This guide moves beyond a simple catalog of replacements. It provides a strategic framework for selecting and implementing morpholine bioisosteres, explaining the causal relationships between structural changes and their effects on potency, selectivity, and pharmacokinetic profiles. We will explore how to thoughtfully deploy these molecular mimics to solve specific, context-dependent challenges in drug discovery programs.

The Morpholine Moiety: A Double-Edged Sword

Before exploring alternatives, a deep understanding of the parent ring is essential. The strategic value of morpholine lies in a delicate balance of its properties.

-

Physicochemical Profile : Morpholine is a colorless, hygroscopic liquid with a pKa of its conjugate acid around 8.5, making it a weak base under physiological conditions.[1][8] The presence of the ether oxygen atom lowers the basicity of the nitrogen compared to piperidine and introduces a hydrogen bond acceptor, enhancing aqueous solubility and polarity.[1]

-

Pharmacodynamic Contributions : In many contexts, particularly kinase inhibitors, the morpholine oxygen acts as a crucial hydrogen bond acceptor, interacting with the "hinge" region of the kinase.[3][9] This interaction can be a primary driver of potency.

-

Metabolic Liabilities : The ring's primary metabolic weak point is the α-carbon positions. Cytochrome P450-mediated oxidation at these sites is a common and often dose-limiting metabolic pathway.[4][5] This vulnerability is a principal driver for seeking bioisosteric replacements.

The decision to replace a morpholine ring is therefore not trivial; it must be weighed against the potential loss of beneficial interactions and properties. The goal is not merely replacement, but intelligent redesign.

A Curated Atlas of Morpholine Bioisosteres

The modern medicinal chemist has access to a diverse palette of morpholine replacements. These can be broadly classified into classical heteroatom-modified analogs and more contemporary three-dimensional scaffolds designed to increase sp³ character.

Classical Bioisosteres: Modulating Heteroatoms

These replacements involve direct substitution of the oxygen or nitrogen atoms, offering subtle modifications to the ring's electronics and steric profile.

-

Thiomorpholine and its Oxides : Replacing the ether oxygen with sulfur to give thiomorpholine increases lipophilicity and can alter metabolic pathways. The sulfur atom is itself susceptible to oxidation, forming the more polar sulfoxide (S-oxide) and sulfone (S,S-dioxide) derivatives, which can be viewed as distinct bioisosteres with different hydrogen bonding capabilities and physicochemical properties.[]

-

Piperazine : As one of the most common replacements, piperazine introduces a second, more basic nitrogen atom.[9] This dramatically changes the pKa profile and provides a new vector for substitution, allowing for modulation of properties or the introduction of new pharmacophoric elements. However, the increased basicity can also lead to off-target effects, such as hERG channel inhibition.

-

Tetrahydropyran (THP) and Substituted Piperidines : These non-basic or less basic isosteres are useful when the nitrogen's basicity is detrimental. THP removes the nitrogen entirely, offering a non-basic, polar scaffold that can still engage in hydrogen bonding via its oxygen.[11] This is particularly effective when the morpholine nitrogen is solvent-exposed and not involved in key interactions.

Non-Classical Bioisosteres: Embracing Three-Dimensionality

Driven by the "escape from flatland" concept, which correlates increased sp³ character with higher clinical success rates, a new generation of conformationally restricted and spirocyclic bioisosteres has emerged.[12] These scaffolds offer novel exit vectors, improved solubility, and can shield metabolic soft spots.

-

Bridged Morpholines : Introducing a bridge across the morpholine ring, such as in 3-oxa-8-azabicyclo[3.2.1]octane, restricts the conformational flexibility.[11] This rigidity can pre-organize the molecule into a more favorable binding conformation, enhancing potency and selectivity, while also potentially protecting the ring from metabolism.

-

Spirocyclic Systems : Spirocycles represent a powerful strategy for introducing 3D character. The 2-Oxa-6-azaspiro[3.3]heptane is a particularly noteworthy morpholine bioisostere.[12] It maintains the oxygen-nitrogen 1,4-relationship in a more rigid framework, presents different exit vectors for substituents, and often leads to improved metabolic stability and solubility.[12][13]

-

Cyclopropyl Pyran (CPP) : In a creative non-nitrogen containing approach, GSK scientists identified the cyclopropyl pyran moiety as a morpholine isostere.[14] The rationale is that favorable σ-π interactions between the cyclopropane ring and an adjacent aromatic system can mimic the conformation adopted by aryl-morpholines, providing a non-basic alternative that can maintain binding affinity.[9][14]

The following diagram illustrates the structural relationship between morpholine and some of its key bioisosteres.

Caption: Key bioisosteric replacements for the morpholine ring.

Strategic Implementation: Case Studies from the Field

The theoretical advantages of a bioisostere are only realized through practical application. The following case studies demonstrate the causality behind specific experimental choices in drug discovery programs.

Case Study 1: Enhancing Metabolic Stability in mTOR Kinase Inhibitors

-

Challenge : The mechanistic target of rapamycin (mTOR) is a key target in oncology. Early mTOR inhibitors containing a morpholine ring suffered from metabolic instability, limiting their therapeutic potential for chronic diseases.[11]

-

Strategic Choice : Researchers explored tetrahydropyran (THP) as a bioisosteric replacement for the morpholine moiety. The hypothesis was that removing the basic nitrogen, a potential site for metabolic oxidation and a contributor to off-target activities, would improve the drug's metabolic profile without sacrificing potency.[11]

-

Outcome : The resulting THP-substituted triazine compound (11b ) was selected for its high potency and selectivity for mTOR. Crucially, it displayed significantly enhanced metabolic stability compared to its morpholine-containing predecessors and showed excellent oral bioavailability and brain penetration in preclinical models.[11] This case validates the use of a non-basic isostere to solve a specific metabolic liability.

Case Study 2: Modulating Basicity to Improve Selectivity of SYK Inhibitors

-

Challenge : Entospletinib, a potent spleen tyrosine kinase (SYK) inhibitor containing a morpholine ring, faced development challenges due to high metabolic clearance and insufficient solubility. A follow-on campaign aimed to address these ADME issues.[5]

-

Strategic Choice : Simple replacement of the morpholine with a 4-ethyl-piperazine improved metabolic stability but increased basicity, which led to poor selectivity. To mitigate this, an oxetane ring was appended to the piperazine nitrogen, creating an N-oxetanyl-piperazine moiety. The electron-withdrawing nature of the oxetane ring was intended to reduce the basicity of the distal piperazine nitrogen.[5]

-

Outcome : The resulting molecule, Lanraplenib, maintained the improved metabolic stability while the reduced basicity (pKa lowered by ~1.6 units) doubled the desired T-cell vs. B-cell selectivity.[5] This demonstrates a sophisticated, multi-step bioisosteric replacement strategy to fine-tune basicity and, consequently, biological selectivity.

Data-Driven Comparison of Key Bioisosteres

Choosing the right bioisostere requires a clear understanding of how the replacement will impact key drug-like properties. The following table summarizes calculated physicochemical properties for morpholine and its common replacements, providing a quantitative basis for decision-making.

| Moiety | Typical cLogP | Typical pKa | Polar Surface Area (Ų) | Key Feature |

| Morpholine | -0.8 to -0.5 | ~8.5 | 21.7 | Weakly basic, H-bond acceptor |

| Thiomorpholine | -0.2 to 0.1 | ~8.4 | 41.1 (sulfone: 58.6) | More lipophilic, oxidizable sulfur |

| Piperazine | -1.2 to -1.0 | ~9.8, ~5.7 | 24.7 | Two basic centers, new substitution vector |

| Tetrahydropyran (THP) | 0.4 to 0.7 | N/A | 9.2 | Non-basic, polar |

| 2-Oxa-6-azaspiro[3.3]heptane | -0.9 to -0.6 | ~8.7 | 21.7 | Increased 3D character, rigid |

Note: cLogP and pKa values are estimates and can vary based on the specific chemical context and calculation method.

Experimental Workflow: From Concept to Confirmation

The successful implementation of a novel bioisostere requires a robust, self-validating experimental workflow. This process ensures that the designed molecule not only is synthesizable but also possesses the desired properties.

General Workflow for Bioisostere Evaluation

The following diagram outlines a typical workflow for assessing a potential morpholine replacement.

Caption: A streamlined workflow for evaluating a morpholine bioisostere.

Exemplar Protocol: Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Derivative

This protocol provides a high-level, representative methodology for synthesizing a core building block for this important class of bioisosteres. This process is self-validating through in-process controls and final characterization.

Objective: To synthesize N-Boc-2-oxa-6-azaspiro[3.3]heptane, a common intermediate.

Methodology:

-

Step 1: Synthesis of 3-(benzylamino)oxetane-3-carbonitrile.

-

Rationale: This step constructs the core oxetane ring with orthogonally protected functional groups.

-

Procedure: To a solution of 3-oxo-oxetane-3-carbonitrile in methanol, add benzylamine dropwise at 0°C. Stir for 1 hour. Add sodium cyanoborohydride portion-wise, maintaining the temperature below 5°C. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Validation: Monitor reaction completion by TLC or LC-MS. Purify via column chromatography. Characterize the product by ¹H NMR and MS to confirm structure and purity.

-

-

Step 2: Reduction of the Nitrile.

-

Rationale: The nitrile is reduced to the primary amine, which will be used to form the second ring.

-

Procedure: Dissolve the product from Step 1 in THF and add a solution of lithium aluminum hydride (LAH) in THF dropwise at 0°C. Stir at room temperature for 4 hours.

-

Validation: Quench the reaction carefully with water and NaOH solution. Filter and concentrate. Confirm complete reduction of the nitrile group via IR spectroscopy (disappearance of C≡N stretch) and MS.

-

-

Step 3: Cyclization to form the Azetidine Ring.

-

Rationale: An intramolecular cyclization forms the second, four-membered ring of the spirocyclic system.

-

Procedure: Treat the crude amine from Step 2 with a suitable cyclizing agent, such as a dihaloalkane under basic conditions, or via activation of the primary alcohol (if formed during nitrile reduction) followed by intramolecular displacement.

-

Validation: Monitor the formation of the spirocyclic product by LC-MS.

-

-

Step 4: Deprotection and Boc Protection.

-

Rationale: The benzyl protecting group is removed and replaced with a Boc group, which is more suitable for subsequent coupling reactions.

-

Procedure: Subject the product from Step 3 to hydrogenolysis (e.g., H₂, Pd/C) to remove the benzyl group. To the resulting secondary amine, add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in a suitable solvent (e.g., DCM).

-

Validation: Confirm debenzylation and subsequent Boc protection by ¹H NMR (disappearance of benzyl signals, appearance of Boc t-butyl signal) and LC-MS. The final product should be purified to >95% for use as a building block.

-

Future Outlook and Conclusion

The field of bioisosterism is continuously evolving. The push towards novel 3D scaffolds will undoubtedly yield new and more sophisticated morpholine replacements. Computational chemistry, including quantum mechanics and molecular dynamics simulations, will play an increasingly important role in predicting the conformational preferences and physicochemical properties of novel isosteres before a single gram is synthesized.[15]

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. baranlab.org [baranlab.org]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morpholine - Wikipedia [en.wikipedia.org]

- 9. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. drughunter.com [drughunter.com]

- 15. mdpi.com [mdpi.com]

The Pharmacological Profile of Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of clinically successful drugs. This six-membered ring, containing both an oxygen and a nitrogen atom, imparts a unique combination of physicochemical properties that are highly advantageous for drug design. Its favorable pKa, metabolic stability, and ability to improve aqueous solubility and pharmacokinetic profiles have made it an indispensable scaffold. This guide provides an in-depth exploration of the pharmacological landscape of morpholine derivatives, synthesizing technical data with mechanistic insights to support researchers and drug development professionals. We will delve into the structure-activity relationships (SAR), mechanisms of action, and key therapeutic applications, from oncology and neuropharmacology to infectious diseases, providing a robust framework for the rational design of next-generation therapeutics.

Introduction: The Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry

The morpholine ring is a simple saturated heterocycle, yet its impact on medicinal chemistry is profound. Its utility stems from a unique confluence of properties:

-

Physicochemical Advantages : The nitrogen atom provides a basic handle with a pKa typically in the range of physiological pH, which can be crucial for salt formation and solubility. The oxygen atom acts as a hydrogen bond acceptor, enhancing interactions with biological targets and improving water solubility. This dual nature provides a balanced lipophilic-hydrophilic profile, which is particularly beneficial for drugs targeting the central nervous system (CNS) as it can improve blood-brain barrier (BBB) permeability.

-

Metabolic Stability : The morpholine ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles, including longer half-lives and reduced metabolic liabilities compared to other amine-containing structures.

-

Synthetic Tractability : The scaffold is synthetically versatile and can be readily incorporated into molecules through various well-established chemical methodologies.

These attributes have led to the incorporation of the morpholine moiety into numerous FDA-approved drugs, validating its status as a privileged pharmacophore. Notable examples include the antibiotic Linezolid , the antiemetic Aprepitant , and the anticancer agent Gefitinib .

Key Pharmacological Activities of Morpholine Derivatives

The versatility of the morpholine scaffold is evident in the broad spectrum of biological activities its derivatives possess. This section will explore the most significant therapeutic areas where morpholine-containing compounds have made a substantial impact.

2.1 Anticancer Activity

Morpholine derivatives are prominent in oncology, particularly as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

Mechanism of Action: Kinase Inhibition Many cancers are driven by aberrant activity of protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). The morpholine ring often serves a dual role in kinase inhibitors: it can act as a critical pharmacophore that interacts directly with the enzyme's active site, or it can function as a solubilizing group to improve the drug-like properties of the molecule. For instance, in EGFR inhibitors like Gefitinib, the morpholine group enhances solubility and provides a key interaction point within the ATP-binding pocket.

Featured Drug Profile: Gefitinib

-

Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.

-

Indication: Non-small cell lung cancer (NSCLC) with specific EGFR mutations.

-